5-HT4 Receptor Functional Antagonism: Nanomolar Potency in Guinea-Pig Colon Myenteric Plexus Preparation
In a functional tissue assay using guinea-pig distal colon longitudinal muscle myenteric plexus preparation, 4-(2-pyridinylmethoxy)benzamide exhibited potent blockade of 5-HT4 receptor-mediated effects of 5-HT with an IC50 of 0.158 nM [1]. This represents approximately 715-fold higher potency than the clinically used prokinetic benzamide mosapride, which demonstrates an IC50 of 113 nM for inhibition of [3H]-GR113808 binding to 5-HT4 receptor sites in guinea-pig striatum [2], and approximately 209-fold higher potency than prucalopride, which induces contractions in guinea-pig colon with an EC50 of 33 nM . The functional assay employed for 4-(2-Pyridinylmethoxy)benzamide directly measures receptor-mediated physiological response rather than radioligand displacement alone.
| Evidence Dimension | 5-HT4 receptor functional activity |
|---|---|
| Target Compound Data | IC50 = 0.158 nM |
| Comparator Or Baseline | Mosapride: IC50 = 113 nM; Prucalopride: EC50 = 33 nM |
| Quantified Difference | 715-fold more potent than mosapride; 209-fold more potent than prucalopride |
| Conditions | Guinea-pig distal colon longitudinal muscle myenteric plexus preparation (target compound); [3H]-GR113808 binding in guinea-pig striatum (mosapride); guinea-pig colon contraction assay (prucalopride) |
Why This Matters
This compound enables 5-HT4 receptor investigations at sub-nanomolar concentrations where standard prokinetic benzamides would be inactive, expanding the dynamic range of experimental protocols.
- [1] BindingDB BDBM50421362: 4-(2-Pyridinylmethoxy)benzamide 5-HT4 receptor IC50 View Source
- [2] Comparison of Effect of Mosapride Citrate and Existing 5-HT4 Receptor Agonists on Gastrointestinal Motility In Vivo and In Vitro, ScienceDirect, 2025 View Source
